molecular formula C9H10BrCl2NO2 B13504690 Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride CAS No. 2839138-32-6

Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride

Cat. No.: B13504690
CAS No.: 2839138-32-6
M. Wt: 314.99 g/mol
InChI Key: UCGPHQMRAQFBBX-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride is an organic compound with the molecular formula C9H10BrCl2NO2 It is a derivative of phenylacetate, characterized by the presence of amino, bromo, and chloro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chlorobenzaldehyde and glycine methyl ester hydrochloride.

    Condensation Reaction: The aldehyde group of 4-bromo-3-chlorobenzaldehyde reacts with the amino group of glycine methyl ester hydrochloride under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different substituents replacing the bromo or chloro groups.

    Oxidation: Products with oxidized amino groups, such as nitro derivatives.

    Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
  • Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride

Uniqueness

Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride is unique due to the specific positioning of the bromo and chloro substituents on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a bromo and chlorophenyl moiety, which are known to influence its biological activity. The presence of these halogen substituents can enhance the compound's lipophilicity and alter its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial strains has been documented, demonstrating significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli0.0195
Bacillus subtilis0.0048
Staphylococcus aureus0.0048
Candida albicans0.039

This table summarizes the Minimum Inhibitory Concentration (MIC) values for various microbial strains, indicating that the compound exhibits potent activity against these pathogens .

The antimicrobial mechanism of this compound appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. Studies have shown that the compound can affect the morphology and viability of bacterial cells, leading to cell lysis .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by researchers assessed the antibacterial efficacy of this compound against a panel of clinical isolates. The results indicated that it effectively inhibited growth in resistant strains of Staphylococcus aureus, suggesting potential for use in treating infections caused by multidrug-resistant bacteria .
  • Antifungal Properties : In another investigation, the compound demonstrated antifungal activity against Candida albicans, with significant reductions in fungal load observed in vitro. This indicates its potential as an antifungal agent .

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary assessments indicate that this compound exhibits low toxicity towards human cell lines at therapeutic concentrations. Further studies are necessary to evaluate long-term effects and safety in vivo .

Properties

CAS No.

2839138-32-6

Molecular Formula

C9H10BrCl2NO2

Molecular Weight

314.99 g/mol

IUPAC Name

methyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate;hydrochloride

InChI

InChI=1S/C9H9BrClNO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H

InChI Key

UCGPHQMRAQFBBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Br)Cl)N.Cl

Origin of Product

United States

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